7-Chloro-1-heptanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

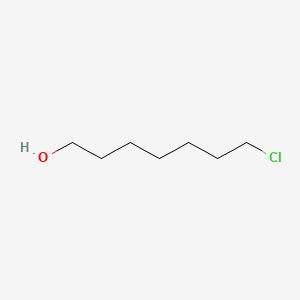

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-chloroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNLUCKAZIFDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069070 | |

| Record name | 1-Heptanol, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55944-70-2 | |

| Record name | 7-Chloro-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55944-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055944702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanol, 7-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanol, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1-heptanol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloro-1-heptanol, a bifunctional organic compound with applications as an intermediate in organic synthesis. This document outlines its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid. Its bifunctional nature, possessing both a hydroxyl group and a terminal chlorine atom, makes it a versatile building block in the synthesis of more complex molecules.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅ClO | [2] |

| Molecular Weight | 150.64 g/mol | [2] |

| CAS Number | 55944-70-2 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 225-230 °C | [3] |

| Density | 1.06 g/cm³ at 20°C | [3] |

| Water Solubility | Limited (≤0.5 g/L) | [1][3] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [3] |

Chemical Structure

The structure of this compound consists of a seven-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and a chlorine atom at the other (C7).

| Identifier | Value | Source(s) |

| IUPAC Name | 7-chloroheptan-1-ol | [2] |

| Canonical SMILES | C(CCCO)CCCCl | [] |

| InChI Key | DPNLUCKAZIFDLB-UHFFFAOYSA-N | [] |

The presence of both the nucleophilic hydroxyl group and the electrophilic carbon bearing the chlorine atom allows for selective reactions at either end of the molecule, making it a valuable synthon.

Synthesis of this compound

Several synthetic routes to this compound have been established. The primary methods include the chlorination of 1-heptanol, the reduction of 7-chloroheptanoic acid, and the selective monochlorination of 1,7-heptanediol.[1]

This method provides a direct route to this compound. The key challenge is controlling the reaction to prevent the formation of the 1,7-dichloroheptane byproduct.

Materials:

-

1,7-Heptanediol (44 g)

-

Concentrated Hydrochloric Acid (400 ml, then an additional 100 ml)

-

Toluene (150 ml, then two additional 200 ml portions)

-

Water (50 ml)

Procedure:

-

A mixture of 44 g of 1,7-heptanediol, 400 ml of concentrated hydrochloric acid, 150 ml of toluene, and 50 ml of water is prepared in a suitable reaction vessel.

-

The mixture is stirred and heated to reflux for 2.5 hours.

-

After reflux, the toluene fraction is separated.

-

200 ml of fresh toluene is added to the remaining aqueous fraction, and the mixture is heated for five hours at 85-90°C.

-

The toluene layer is again separated, and another 200 ml of toluene and 100 ml of concentrated hydrochloric acid are added to the aqueous phase.

-

This new mixture is heated for an additional five hours.

-

After cooling, the organic fraction is combined with the two previously separated toluene fractions.

-

The combined toluene fractions are washed with water, dried, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by distillation at 70°C under 0.5 mm of mercury to yield the final product (37 g).

References

A Comprehensive Technical Guide to the Physical Properties of 7-chloroheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 7-chloroheptan-1-ol, a bifunctional organic compound with applications in chemical synthesis and materials science. This document outlines key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

7-chloroheptan-1-ol, with the chemical formula C₇H₁₅ClO, is a colorless liquid at room temperature.[1] Its bifunctional nature, possessing both a hydroxyl group and a terminal chloro group, makes it a versatile intermediate in the synthesis of more complex molecules. A summary of its key physical properties is presented below.

Data Presentation

| Physical Property | Value | Source(s) |

| Molecular Weight | 150.64 g/mol | [2] |

| 150.65 g/mol | [3] | |

| 150.646 g/mol | [1] | |

| Boiling Point | ~205 °C (predicted) | [4] |

| 213.6 °C | [1] | |

| Melting Point | 11.0 °C | [2] |

| Density | ~0.982 g/cm³ (predicted) | [4] |

| 0.984 g/cm³ | [1] | |

| Refractive Index | 1.446 | [1] |

| 1.448-1.452 | [2] | |

| Solubility in Water | Likely low; ≤0.5 g/L | [2][4] |

Experimental Protocols

Accurate determination of the physical properties of 7-chloroheptan-1-ol is crucial for its application in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and effective technique.[5]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 250 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for bath (e.g., paraffin oil)

-

Stand and clamp

Procedure:

-

A small amount (2-3 mL) of 7-chloroheptan-1-ol is placed into the small test tube.[6]

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube or oil bath, making sure the sample is fully submerged in the bath liquid.[7]

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.[6]

-

As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is seen.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Digital Density Meter)

Density, the mass per unit volume of a substance, can be accurately and rapidly determined using a digital density meter based on the oscillating U-tube principle. This method is outlined in ASTM D4052.[2][8]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The digital density meter is calibrated using a certified reference standard (e.g., dry air and distilled water) at the desired temperature.

-

The sample, 7-chloroheptan-1-ol, is drawn into a clean, dry syringe, ensuring no air bubbles are present.

-

The sample is injected into the oscillating U-tube of the density meter.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with calibration data to calculate and display the density of the liquid. The measurement is typically performed at a controlled temperature, as density is temperature-dependent.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound. The Abbe refractometer is a common instrument for this measurement.[4][9]

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (e.g., sodium lamp)

-

Constant temperature water bath

-

Dropper or pipette

-

Solvents for cleaning (e.g., acetone or ethanol)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry completely.[10]

-

A few drops of the 7-chloroheptan-1-ol sample are placed on the surface of the measuring prism using a clean dropper.[9]

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature, as refractive index is temperature-dependent.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct boundary between light and dark regions.[4]

-

If a colored band is visible at the boundary, the compensator is adjusted to produce a sharp, achromatic line.

-

The refractometer is adjusted so that the boundary line is centered on the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

Determination of Solubility in Water (Qualitative and Semi-Quantitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A simple qualitative and semi-quantitative method can be used to determine the solubility of 7-chloroheptan-1-ol in water.

Apparatus:

-

Test tubes

-

Graduated pipette or burette

-

Vortex mixer or shaker

Procedure:

-

A known volume or mass of 7-chloroheptan-1-ol (e.g., 0.05 mL or 25 mg) is placed in a test tube.[11]

-

A small, measured volume of water (e.g., 0.75 mL) is added in portions.[11]

-

After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds).[12]

-

The mixture is visually inspected to determine if the compound has dissolved completely. If the liquid is clear with no separate phase, the compound is considered soluble at that concentration.

-

If the compound does not dissolve, further portions of the solvent can be added to determine the approximate solubility limit. For a more quantitative measurement, a known excess of the solute is stirred in a known volume of solvent at a constant temperature for an extended period to ensure equilibrium. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.[13]

Workflow and Logical Relationships

The determination of the physical properties of 7-chloroheptan-1-ol follows a logical progression, starting from the pure sample and branching into the various characterization techniques. The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for the physical characterization of 7-chloroheptan-1-ol.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. hinotek.com [hinotek.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. quora.com [quora.com]

Synthesis of 7-Chloro-1-heptanol from 1,7-heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-chloro-1-heptanol from 1,7-heptanediol, a valuable bifunctional molecule for various applications in organic synthesis and materials science. The primary focus of this document is the selective monochlorination of 1,7-heptanediol, a process that requires careful control of reaction conditions to achieve high selectivity and yield.

Overview of the Synthesis

The most direct route for the synthesis of this compound from 1,7-heptanediol is through selective monochlorination. The principal challenge in this synthesis is minimizing the formation of the dichlorinated byproduct, 1,7-dichloroheptane.[1] A well-documented and effective method to achieve this selectivity involves the reaction of 1,7-heptanediol with concentrated hydrochloric acid in a biphasic system with toluene.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is provided in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name | CAS Number |

| 1,7-Heptanediol | C₇H₁₆O₂ | 132.20 | heptane-1,7-diol | 629-30-1[3] |

| This compound | C₇H₁₅ClO | 150.65 | 7-chloroheptan-1-ol | 55944-70-2[] |

Experimental Protocol: Selective Monochlorination with HCl

This section provides a detailed experimental procedure for the synthesis of this compound from 1,7-heptanediol.[2]

Materials and Reagents

| Reagent | Quantity | Moles (approx.) |

| 1,7-Heptanediol | 44 g | 0.333 |

| Concentrated Hydrochloric Acid | 400 ml + 100 ml | - |

| Toluene | 150 ml + 200 ml + 200 ml | - |

| Water | 50 ml | - |

Procedure

-

A mixture of 44 g of 1,7-heptanediol, 400 ml of concentrated hydrochloric acid, 150 ml of toluene, and 50 ml of water is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirrer.

-

The mixture is stirred vigorously and heated to reflux for two and a half hours.

-

After the initial reflux period, the toluene fraction is separated.

-

200 ml of fresh toluene is added to the remaining aqueous fraction, and the mixture is heated at 85-90°C for five hours.

-

The toluene fraction is again separated.

-

To the remaining aqueous phase, 200 ml of toluene and 100 ml of concentrated hydrochloric acid are added.

-

The mixture is heated for an additional five hours.

-

After cooling to room temperature, the organic fractions from all steps are combined.

-

The combined toluene fractions are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by evaporation under reduced pressure.

-

The resulting crude product is purified by distillation at 70°C under a pressure of 0.5 mm of mercury to yield the final product.[2]

Yield

The reported yield for this procedure is 37 g of this compound.[2] Based on the starting amount of 1,7-heptanediol, this corresponds to a yield of approximately 74%.

Reaction Mechanism and Selectivity

The selective monochlorination of 1,7-heptanediol with hydrochloric acid proceeds via a nucleophilic substitution reaction, likely following an Sₙ2 pathway. The key to achieving high selectivity for the monochlorinated product lies in controlling the reaction conditions to disfavor the second chlorination step.

Caption: Plausible reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The use of a biphasic system with toluene is crucial for the selectivity of this reaction. The organic phase helps to extract the monochlorinated product, thereby reducing its concentration in the aqueous phase and lowering the probability of a second chlorination reaction. The multi-step heating and addition of fresh toluene and hydrochloric acid are likely employed to drive the initial reaction to completion and maximize the yield of the desired product.

While the hydrochloric acid method is well-documented, other chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are also commonly used to convert primary alcohols to alkyl chlorides.[5] These reagents may offer alternative reaction conditions and selectivity profiles, and their use could be explored for this specific transformation. However, detailed experimental protocols and yield data for the reaction of 1,7-heptanediol with these reagents are not as readily available in the literature.

For purity assessment and reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[1] It allows for the separation and identification of the desired product, unreacted starting material, and any byproducts such as 1,7-dichloroheptane.

Conclusion

The synthesis of this compound from 1,7-heptanediol via selective monochlorination with concentrated hydrochloric acid and toluene is a robust and well-described method. By carefully controlling the reaction conditions as detailed in the provided protocol, researchers can achieve a good yield of the desired product. This technical guide provides the necessary information for the successful synthesis and purification of this compound, a versatile building block in organic chemistry.

References

Spectroscopic Profile of 7-Chloro-1-heptanol: A Technical Guide

Introduction

7-Chloro-1-heptanol (CAS No: 55944-70-2, Molecular Formula: C₇H₁₅ClO) is a bifunctional organic molecule featuring a primary alcohol and a terminal chloroalkane.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in the fields of materials science and drug development.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers to confirm its identity, assess its purity, and monitor its reactions. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the carbon adjacent to the hydroxyl group and the carbon bearing the chlorine atom.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH (C1-H) |

| ~3.54 | Triplet | 2H | -CH₂-Cl (C7-H) |

| ~1.78 | Quintet | 2H | -CH₂-CH₂Cl (C6-H) |

| ~1.57 | Quintet | 2H | -CH₂-CH₂OH (C2-H) |

| ~1.30-1.45 | Multiplet | 6H | -CH₂- (C3, C4, C5-H) |

| (variable) | Singlet | 1H | -OH |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~62.5 | -CH₂-OH (C1) |

| ~45.1 | -CH₂-Cl (C7) |

| ~32.6 | -CH₂- (C2) |

| ~32.5 | -CH₂- (C6) |

| ~28.8 | -CH₂- (C4) |

| ~26.7 | -CH₂- (C5) |

| ~25.5 | -CH₂- (C3) |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly under different experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2930, ~2860 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

| ~650-750 | Medium-Weak | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4] For this compound, with a molecular weight of 150.64 g/mol , GC-MS is a common method for analysis.[1][5]

Mass Spectrometry Data

| m/z | Interpretation |

| 150/152 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 132/134 | [M-H₂O]⁺ |

| 115 | [M-Cl]⁺ |

| 98 | [M-H₂O-Cl-H]⁺ |

| 55 | Base Peak (most abundant fragment) |

| 41, 42 | Common alkyl fragments |

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Experimental Protocols

NMR Spectroscopy

For small molecules like this compound, the following general protocol for NMR sample preparation can be followed:[6]

-

Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a small vial.[6]

-

Transfer : Using a Pasteur pipette, transfer the solution to an NMR tube.

-

Referencing : An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[6]

-

Acquisition : Acquire the spectrum on an NMR spectrometer. For quantitative results, the relaxation delay (d1) should be at least five times the T1 value of the signals of interest.[7]

IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid or a solid dissolved in a volatile solvent is the thin film method:[8]

-

Sample Preparation : If the sample is a solid, dissolve it in a few drops of a suitable volatile solvent like methylene chloride or acetone.[8] this compound is a liquid at room temperature, so it can be used directly.

-

Application : Apply a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film. If a solution is used, apply a drop to a single salt plate and allow the solvent to evaporate.[8]

-

Analysis : Place the salt plate(s) in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

The following outlines a general procedure for mass spectrometry using electron ionization:[9]

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion).[9]

-

Acceleration : The newly formed ions are accelerated by charged plates.[9]

-

Deflection/Analysis : The ions are then passed through a magnetic or electric field, which deflects them based on their mass-to-charge ratio.[9]

-

Detection : A detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum.[9]

Visualizations

Caption: Experimental workflow for spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

- 1. This compound | 55944-70-2 | Benchchem [benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. 1-Heptanol, 7-chloro- | C7H15ClO | CID 91952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of 7-Chloro-1-heptanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Chloro-1-heptanol in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from analogous compounds, particularly 1-heptanol, to predict solubility behavior. Furthermore, it outlines detailed experimental protocols for determining solubility and provides visual representations of key concepts and workflows.

Introduction to this compound and its Solubility

This compound is a bifunctional organic molecule containing a seven-carbon aliphatic chain, a terminal hydroxyl (-OH) group, and a terminal chlorine (-Cl) atom. Its molecular structure dictates its solubility, which is a critical parameter in various applications, including chemical synthesis, formulation development, and material science. The presence of both a polar hydroxyl group capable of hydrogen bonding and a long, nonpolar hydrocarbon chain results in a molecule with moderate polarity. The terminal chlorine atom further influences its polarity and reactivity.

The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. Given its structure, this compound is expected to be soluble in a range of organic solvents.

Predicted Solubility of this compound

Table 1: Predicted Qualitative and Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | Miscible | Miscible |

| Ethanol | Polar Protic | Miscible | Miscible[1] |

| Acetone | Polar Aprotic | Miscible | Miscible[2] |

| Diethyl Ether | Nonpolar | Miscible | Miscible[1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | > 10 |

| Toluene | Nonpolar | Soluble | > 10 |

| Hexane | Nonpolar | Sparingly Soluble | < 1 |

| Water | Polar Protic | Very Slightly Soluble | ~0.1 (estimated based on 1-heptanol)[3] |

Disclaimer: The quantitative values are estimations based on the properties of 1-heptanol and the expected influence of the chloro group. Experimental verification is required for precise measurements.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

-

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like alcohols and water.[4]

-

Dipole-Dipole Interactions: The polar C-Cl and C-O bonds in this compound create a net dipole moment, enabling interactions with other polar molecules.

-

Van der Waals Forces: The nonpolar heptyl chain interacts with nonpolar solvents through weaker London dispersion forces.[5]

The balance of these forces determines the extent of solubility. In polar protic solvents like ethanol, hydrogen bonding is the dominant favorable interaction. In polar aprotic solvents like acetone, dipole-dipole interactions are key. In nonpolar solvents like hexane, the hydrophobic interactions of the long carbon chain become more significant, but the polar ends of the molecule limit miscibility.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determination.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a substance is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)

-

Small test tubes (10 x 75 mm)

-

Pipettes or droppers

-

Vortex mixer

Procedure:

-

Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add one drop (approximately 20-30 mg) of this compound to the solvent.

-

Vortex the mixture for 30 seconds.

-

Observe the solution against a contrasting background. If the solution is clear and homogenous, the compound is considered soluble.

-

If the compound is not fully dissolved, add an additional 2 mL of the solvent and vortex again. If it dissolves, it is sparingly soluble. If it remains undissolved, it is considered insoluble.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., screw-cap vial or flask)

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in the preparation vessel.

-

Seal the vessel and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solute.

-

Record the exact volume of the filtered solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the dish from the final weight.

-

Express the solubility in g/100 mL or other desired units.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

Reactivity of the Terminal Chlorine in Omega-Haloalkanols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal chlorine in omega-haloalkanols, with a focus on the intramolecular Williamson ether synthesis. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, kinetics, and practical experimental considerations.

Introduction: The Significance of Omega-Haloalkanols

Omega-haloalkanols are bifunctional molecules containing a hydroxyl group at one end of an alkyl chain and a halogen atom at the other. Their synthetic utility primarily stems from their ability to undergo intramolecular cyclization to form valuable cyclic ethers. This process, a variation of the Williamson ether synthesis, is of significant interest in organic synthesis and medicinal chemistry due to the prevalence of cyclic ether motifs in natural products and pharmaceutical agents.

The reactivity of the terminal chlorine is profoundly influenced by the presence of the hydroxyl group, which acts as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, leads to a significant rate enhancement compared to analogous intermolecular reactions. Understanding the factors that govern this intramolecular reaction is crucial for the efficient synthesis of targeted cyclic ether structures.

The Intramolecular Williamson Ether Synthesis: Mechanism and Kinetics

The core reaction of omega-haloalkanols is an intramolecular SN2 reaction, leading to the formation of a cyclic ether and a halide salt. The reaction proceeds in two main steps:

-

Deprotonation: The hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide.

-

Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the cyclic ether.

This two-step process results in an overall retention of configuration at the carbon bearing the hydroxyl group, a hallmark of neighboring group participation involving two consecutive SN2 inversions.

Factors Influencing Reactivity:

The rate of this intramolecular cyclization is influenced by several key factors:

-

Ring Size of the Product: The facility of ring closure is highly dependent on the length of the alkyl chain, which dictates the size of the resulting cyclic ether. The formation of three- and five-membered rings is kinetically favored and proceeds the fastest.[1][2] This is followed by six-, four-, and seven-membered rings in terms of relative formation speed.[1] This preference is a balance between the enthalpic contribution (ring strain) and the entropic contribution (the probability of the reactive ends meeting).

-

Nature of the Halogen: The reactivity of the terminal halogen follows the trend of leaving group ability in SN2 reactions: I > Br > Cl > F. Chlorine is a common choice due to the ready availability and stability of the starting chloroalkanols.

-

Base Strength: A sufficiently strong base is required to deprotonate the alcohol to a significant extent, thereby increasing the concentration of the highly nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides.

-

Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used as they can solvate the cation of the base without strongly solvating the alkoxide nucleophile, thus enhancing its reactivity.

Quantitative Data on Cyclization Rates:

For illustrative purposes, the following table summarizes the general trend in the relative rates of intramolecular cyclization of ω-chloroalkoxides, Cl(CH₂)nO⁻, to form cyclic ethers of varying ring sizes.

| n (Number of CH₂ groups) | Ring Size | Cyclic Ether Product | Relative Rate of Cyclization |

| 2 | 3 | Oxirane (Epoxide) | Very Fast |

| 3 | 4 | Oxetane | Slow |

| 4 | 5 | Tetrahydrofuran (THF) | Very Fast |

| 5 | 6 | Tetrahydropyran (THP) | Moderate |

| 6 | 7 | Oxepane | Slow |

Note: This table represents a qualitative trend based on established principles of ring-closure kinetics. Exact quantitative values would require specific experimental determination under consistent reaction conditions.

Experimental Protocols

The following sections provide generalized and specific protocols for the synthesis of cyclic ethers from omega-haloalkanols.

General Protocol for Intramolecular Cyclization of an Omega-Chloroalkanol

This protocol provides a general framework for the synthesis of cyclic ethers from the corresponding omega-chloroalkanols.

Materials:

-

Omega-chloroalkanol

-

Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching agent (e.g., water or saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the omega-chloroalkanol in the chosen anhydrous solvent under an inert atmosphere of nitrogen.

-

Addition of Base: The strong base (e.g., NaH) is added portion-wise to the stirred solution at a controlled temperature (often 0 °C to room temperature). The addition should be done carefully to manage any gas evolution (e.g., H₂ with NaH).

-

Reaction: The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) for a period determined by the reactivity of the substrate (typically monitored by TLC or GC).

-

Quenching: After the reaction is complete, the mixture is cooled to 0 °C and the excess base is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted several times with an appropriate organic solvent.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude cyclic ether is then purified by distillation or column chromatography.

Specific Protocol: Synthesis of Tetrahydrofuran from 4-Chlorobutan-1-ol

Materials:

-

4-Chlorobutan-1-ol

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

A solution of 4-chlorobutan-1-ol in water is prepared.

-

An aqueous solution of sodium hydroxide is added to the 4-chlorobutan-1-ol solution.

-

The mixture is heated, and the tetrahydrofuran product is distilled from the reaction mixture as it is formed.

-

The collected distillate is then further purified, for example, by a second distillation, to yield pure tetrahydrofuran.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general mechanism of the intramolecular Williamson ether synthesis for an omega-haloalkanol.

Caption: General reaction pathway for the intramolecular Williamson ether synthesis.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis and purification of a cyclic ether from an omega-haloalkanol.

Caption: A typical experimental workflow for cyclic ether synthesis.

Conclusion

References

Molecular weight and formula of 7-Chloro-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-1-heptanol, a bifunctional organic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring a primary alcohol at one end and a chloroalkane at the other, allows for selective chemical modifications, making it a versatile building block in organic synthesis.

Core Molecular and Physical Properties

This compound is a colorless to pale yellow liquid with a mild alcohol scent. Its key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClO | [3][] |

| Molecular Weight | 150.64 g/mol | [3] |

| CAS Number | 55944-70-2 | [3] |

| IUPAC Name | 7-chloroheptan-1-ol | [3] |

| Density | ~0.984 g/cm³ | [] |

| Boiling Point | Predicted at ~205°C | N/A |

| Solubility | Low in water | N/A |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the chlorination of a C7 precursor. Below are summaries of two primary synthetic strategies.

Synthesis via Chlorination of 1-Heptanol

A prevalent method for the synthesis of this compound is the direct chlorination of 1-heptanol. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This method is efficient, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture.

Synthesis via Selective Monochlorination of 1,7-Heptanediol

Another effective route is the selective monochlorination of 1,7-heptanediol. This method requires careful control of reaction conditions to minimize the formation of the dichlorinated byproduct, 1,7-dichloroheptane. A common approach involves the reaction of 1,7-heptanediol with concentrated hydrochloric acid.

Detailed Experimental Protocol: Synthesis from 1,7-Heptanediol

The following protocol is a detailed procedure for the synthesis of this compound from 1,7-heptanediol.

Materials:

-

1,7-Heptanediol

-

Concentrated Hydrochloric Acid

-

Toluene

-

Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,7-heptanediol, concentrated hydrochloric acid, and toluene.

-

Reflux: Heat the mixture to reflux and maintain for several hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic (toluene) layer from the aqueous layer.

-

Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and a final wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can then be purified by vacuum distillation to yield the final product.[1]

-

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon bearing the chlorine atom (a triplet around 3.5 ppm) and the protons on the carbon bearing the hydroxyl group (a triplet around 3.6 ppm). The other methylene protons will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine will be the most downfield signal, followed by the carbon attached to the hydroxyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. A C-Cl stretching vibration is expected in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[5] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[5][6]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, facilitating the creation of libraries of compounds for biological screening.[2] It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and in the production of surfactants and emulsifiers.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

Unlocking New Therapeutic and Industrial Frontiers: A Technical Guide to Bifunctional Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Bifunctional organic compounds, molecules engineered with two distinct functional groups, are at the forefront of innovation across multiple scientific disciplines. Their unique ability to interact with multiple targets or perform sequential reactions within a single molecule has paved the way for novel therapeutic strategies and highly efficient catalytic processes. This guide provides an in-depth exploration of the core research applications of these versatile molecules, focusing on targeted protein degradation, antibody-drug conjugates, radioimmunotherapy, and catalysis, complete with data, conceptual diagrams, and illustrative experimental workflows.

Targeted Protein Degradation: PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They consist of two active domains connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][] This induced proximity triggers the cell's own ubiquitin-proteasome system (UPS) to tag the POI for degradation.[3][4] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, with a single molecule capable of triggering the degradation of multiple target proteins.[1][3] This offers significant advantages, including the potential for lower doses, enhanced selectivity, and the ability to target proteins previously considered "undruggable."[1][3]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism involves the PROTAC molecule forming a ternary complex with the target protein and an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[4][5]

Quantitative Data Summary: PROTAC Performance

The efficacy of PROTACs is often measured by their ability to induce degradation of the target protein. Key metrics include the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).

| PROTAC Example | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| MZ1 | BRD4 | VHL | ~10 | >90 | HeLa |

| ARV-110 | Androgen Receptor | VHL | ~1 | >95 | VCaP |

| Compound 1q | EGFRL858R/T790M | CRBN | 355.9 | Not Specified | H1975 |

Data compiled from publicly available research.

Illustrative Experimental Protocol: Solid-Phase PROTAC Synthesis

This protocol outlines a generalized solid-phase synthesis approach for the rapid generation of PROTAC libraries, which is crucial for optimizing the linker and ligands.[6][7]

-

Resin Preparation: An appropriate solid support resin (e.g., Wang resin) is functionalized with a linker precursor containing a protected chemical handle (e.g., an azide).

-

E3 Ligase Ligand Attachment: The E3 ligase ligand (e.g., pomalidomide) is coupled to the resin-bound linker.

-

Diversification: The resin is split into multiple reaction vessels. In each vessel, a different protein of interest (POI) ligand, functionalized with a complementary reactive group (e.g., an alkyne for click chemistry), is added.[6]

-

Coupling Reaction: A suitable coupling reaction (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) is performed to attach the POI ligand to the linker.[6]

-

Add the POI ligand (3 eq.), CuI (1 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF to the resin.

-

Shake the mixture at room temperature for 24 hours.

-

-

Cleavage and Purification: The completed PROTAC molecule is cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

-

Purification & Analysis: The crude product is purified using High-Performance Liquid Chromatography (HPLC). The final product's identity and purity are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug.[8][9] This bifunctional design allows for the selective delivery of a highly potent "payload" directly to cancer cells that express a specific target antigen on their surface, thereby minimizing damage to healthy tissues.[8][10] The three key components of an ADC are the antibody, the cytotoxic payload, and the chemical linker that connects them.[8][]

Mechanism of Action: ADC-Mediated Cell Killing

The ADC workflow begins with systemic administration and circulation. The antibody component binds to its target antigen on the tumor cell surface, leading to the internalization of the ADC-antigen complex, typically through endocytosis.[10][] Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or the acidic environment, releasing the active cytotoxic payload.[10] The payload then exerts its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, ultimately inducing apoptosis.[8][10]

Quantitative Data Summary: ADC Linker Stability and Efficacy

Linker stability is critical for ADC performance, preventing premature drug release in circulation. Efficacy is often determined by the IC₅₀ (concentration for 50% inhibition of cell growth).

| ADC Example | Linker Type | Payload | Plasma Stability (t½) | In Vitro IC₅₀ (nM) | Target Antigen |

| Brentuximab Vedotin | Val-Cit (Cleavable) | MMAE | > 7 days | ~1 | CD30 |

| Trastuzumab Emtansine | SMCC (Non-cleavable) | DM1 | Stable | 0.09 - 3.74 | HER2 |

| Theranostic ADC | 7-AHC Dipeptide | MMAE | > 7 days | 0.09 - 3.74 | HER2 |

Data compiled from multiple sources including[8][9].

Illustrative Experimental Protocol: Cysteine-Based Antibody Conjugation

This protocol describes a common method for conjugating a maleimide-activated payload to an antibody via its cysteine residues.[][13]

-

Antibody Reduction:

-

Prepare an antibody solution (e.g., 2-10 mg/mL) in a suitable buffer like PBS (pH 7.2-7.4).[14]

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a 10:1 molar ratio (TCEP:antibody) to selectively reduce interchain disulfide bonds.[]

-

Incubate the mixture for 30-60 minutes at room temperature.

-

-

Buffer Exchange: Remove the excess TCEP from the reduced antibody solution using a desalting column (e.g., Sephadex G-25) or dialysis, equilibrating with a conjugation buffer (e.g., PBS with EDTA).[]

-

Conjugation Reaction:

-

Prepare the maleimide-activated linker-payload in a compatible solvent like DMSO.

-

Add the linker-payload solution to the purified, reduced antibody solution. A typical starting molar ratio is 5:1 (payload:antibody).[]

-

Incubate for 1-4 hours at room temperature with gentle mixing.

-

-

Quenching: Terminate the reaction by adding an excess of a free thiol, such as cysteine or N-acetylcysteine, to cap any unreacted maleimide groups.[]

-

Purification & Characterization:

-

Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other reagents.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, and HIC. Confirm purity with SDS-PAGE.[14][15]

-

Radioimmunotherapy and Imaging

In nuclear medicine, bifunctional chelators are essential molecules that stably link a metallic radionuclide to a biological targeting vector, such as a monoclonal antibody.[16][17] This creates a radioimmunoconjugate. Depending on the properties of the chosen radioisotope, these agents can be used for either diagnostic imaging (e.g., PET scans) or targeted radioimmunotherapy (RIT).[16][18] The chelator's role is critical: it must form a highly stable complex with the radiometal to prevent its release in vivo, which would lead to off-target toxicity.[16][17]

Core Concept: Bifunctional Chelators in Radiopharmaceuticals

A bifunctional chelator has two key parts: a multidentate ligand that strongly coordinates the radiometal ion and a reactive functional group (e.g., isothiocyanate, NHS ester) for covalent attachment to the targeting antibody.[17][19] The choice of chelator depends on the specific radiometal being used.[20]

Quantitative Data Summary: Comparison of Bifunctional Chelators for ⁶⁴Cu

The choice of chelator impacts radiolabeling efficiency and in vivo stability. This table compares several chelators conjugated to the antibody Rituximab for use with ⁶⁴Cu.

| Bifunctional Chelator | Conjugation Chemistry | Chelators per mAb | Radiolabeling Efficiency (250 nM Ab) | Serum Stability (48h) |

| p-SCN-Bn-DOTA | Thiourea | ~4.9 | 92% | >94% |

| p-SCN-Bn-NOTA | Thiourea | ~4.9 | 98% | >94% |

| sar-CO₂H | Amide | ~0.5 | 98% | >94% |

| p-SCN-Bn-DTPA | Thiourea | ~4.9 | 75% | <60% (Poor) |

Data adapted from a comparative study by Cooper et al., as presented in search result[21].

Illustrative Experimental Protocol: Antibody Radiolabeling with ¹⁷⁷Lu-DOTA

This protocol provides a generalized one-step method for labeling a DOTA-conjugated antibody with Lutetium-177.[22]

-

Antibody Conjugation:

-

First, conjugate the antibody with a bifunctional DOTA derivative (e.g., p-SCN-Bn-DOTA) by incubating the two at a specific molar ratio (e.g., 1:10 to 1:50 antibody:chelator) in a carbonate/bicarbonate buffer (pH ~9.0) at 37°C.[23]

-

Purify the DOTA-conjugated antibody (immuno-conjugate) using a PD-10 desalting column to remove excess, unconjugated chelator.[23]

-

Determine the number of chelators per antibody using a spectrophotometric assay or mass spectrometry.[23]

-

-

Radiolabeling Reaction:

-

In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated antibody with a buffered solution (e.g., ammonium acetate, pH 5.5).

-

Add the ¹⁷⁷LuCl₃ solution to the tube. The amount added depends on the desired specific activity.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the product using instant thin-layer chromatography (ITLC) to separate the radiolabeled antibody from free ¹⁷⁷Lu.

-

-

Purification: If the RCP is below the required threshold (typically >95%), purify the radiolabeled antibody using a size-exclusion chromatography column to remove any unbound ¹⁷⁷Lu.

-

Immunoreactivity Assay: Assess the biological activity of the final product by performing an immunoreactivity assay to confirm that the radiolabeled antibody can still bind to its target antigen.[23]

Bifunctional Catalysis

In chemical synthesis, bifunctional catalysis involves the use of a single catalyst that possesses two distinct active sites. These sites work cooperatively to activate both the electrophile and the nucleophile in a reaction, often leading to enhanced reactivity, selectivity, and stereocontrol that would be difficult to achieve with monofunctional catalysts.[24][25] This approach is inspired by enzymes, which frequently use multiple functional groups in their active sites to orchestrate complex transformations.[26] Applications are widespread, from asymmetric synthesis in the pharmaceutical industry to the conversion of CO₂ into value-added products.[25][27]

Mechanism of Action: Cooperative Activation

A common bifunctional catalyst design combines a Lewis acid and a Lewis base (or Brønsted acid/base) on a single scaffold.[28] The Lewis acid site activates the electrophile (e.g., an aldehyde or imine), making it more susceptible to attack. Simultaneously, the Lewis/Brønsted base site activates the nucleophile (e.g., by deprotonation), increasing its reactivity. By bringing both reactants into close proximity and activating them concurrently, the catalyst significantly lowers the activation energy of the reaction.[24][28]

Quantitative Data Summary: Bifunctional Catalyst Performance

The performance of bifunctional catalysts is evaluated based on product yield and enantiomeric excess (ee) for asymmetric reactions.

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) |

| Thiourea-based | Asymmetric Nitro-Michael Reaction | Up to 99% | Up to 98% |

| Iron-Amine | Asymmetric Ketone Hydrogenation | >95% | 90-100% |

| Pd/Mg-Al-Ox | Tetradecahydrophenazine Dehydrogenation | High Conversion | N/A |

Data compiled from multiple sources including[24][29][30].

Illustrative Experimental Protocol: Synthesis of a Bifunctional Catalyst Support

This protocol outlines a generalized aerogel method for preparing a high-surface-area mixed oxide support (e.g., Mg-Al-Ox), which can then be functionalized with a metal (e.g., Pd) to create a bifunctional catalyst.[29]

-

Sol-Gel Preparation:

-

Prepare precursor solutions of magnesium and aluminum alkoxides (e.g., magnesium ethoxide, aluminum isopropoxide) in a desired molar ratio (e.g., 1:4) in a suitable solvent like ethanol.

-

Hydrolyze the alkoxides by the controlled addition of water under vigorous stirring to initiate the formation of a sol.

-

-

Gelation: Allow the sol to age in a sealed container until it forms a rigid gel. This process can take several hours to days.

-

Solvent Exchange: Exchange the solvent within the gel pores with a solvent suitable for supercritical drying, such as liquid CO₂. This is a critical step to prevent pore collapse.

-

Supercritical Drying: Place the gel in a high-pressure autoclave. Heat and pressurize the vessel above the critical point of the solvent (for CO₂, >31.1°C and >73.8 bar). Slowly vent the supercritical fluid to dry the gel without causing capillary stress, thus preserving the porous structure and creating an aerogel.

-

Calcination & Metal Impregnation:

-

Calcine the aerogel at high temperatures (e.g., 500°C) to remove residual organics and form the stable mixed oxide support.[31]

-

Impregnate the high-surface-area support with a precursor of the active metal (e.g., palladium(II) chloride) using methods like incipient wetness impregnation.

-

-

Reduction: Reduce the metal precursor to its active metallic state (e.g., Pd nanoparticles) by treating the material with a reducing agent, typically hydrogen gas at elevated temperatures.

-

Characterization: Characterize the final bifunctional catalyst using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and surface area analysis (BET) to confirm its structure, metal dispersion, and porosity.[29]

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 9. binaytara.org [binaytara.org]

- 10. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BJOC - Bifunctional catalysis [beilstein-journals.org]

- 25. studysmarter.co.uk [studysmarter.co.uk]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Bifunctional catalysts for the conversion of CO2 into value-added products – distance as a design parameter for new catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 28. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and History of ω-Haloalkanols in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery, history, and synthetic evolution of ω-haloalkanols, a versatile class of bifunctional organic compounds. Possessing both a hydroxyl and a terminal halogen functionality, these molecules have served as crucial intermediates in organic synthesis for over a century. This document provides a historical overview of their initial preparation, details key synthetic methodologies with specific experimental protocols, presents a compilation of their physical and spectroscopic data, and discusses their contemporary applications, particularly in the realm of pharmaceutical sciences as synthetic building blocks and linkers in drug conjugates.

Discovery and Historical Context

The systematic study of halogenated organic compounds emerged in the 19th century, in step with the burgeoning field of organic chemistry and a deeper understanding of alkane structures.[1] While the synthesis of simple haloalkanes dates back to the 15th century with the preparation of chloroethane, the deliberate synthesis of bifunctional molecules like ω-haloalkanols followed the development of more controlled and selective chemical transformations.[1]

The simplest ω-haloalkanol, 2-chloroethanol (ethylene chlorohydrin) , was among the first to be synthesized and studied. Its preparation was initially achieved through the reaction of ethylene with hypochlorous acid. This reaction, a form of electrophilic addition, proceeds with anti-stereochemistry.[2] At one point, 2-chloroethanol was produced on a massive industrial scale as a precursor to ethylene oxide, a critical commodity chemical. However, this method has been largely supplanted by the more economical direct oxidation of ethylene.[2][3]

Following the characterization of ethylene chlorohydrin, chemists in the late 19th and early 20th centuries began to explore the synthesis of its higher homologues. 3-chloropropan-1-ol (trimethylene chlorohydrin) was prepared from trimethylene glycol by the action of dry hydrogen chloride.[4] This method, detailed in early volumes of Organic Syntheses, highlights the classical approach of selective substitution on diols.

The development of methods for the ring-opening of cyclic ethers provided another important route to ω-haloalkanols. For instance, 4-chlorobutan-1-ol (tetramethylene chlorohydrin) was synthesized by treating tetrahydrofuran with hydrogen chloride.[5] These early synthetic efforts laid the groundwork for the versatile and often highly selective methods used today.

Synthetic Methodologies

The synthesis of ω-haloalkanols can be broadly categorized into three main approaches: the ring-opening of cyclic ethers, the selective halogenation of diols, and the hydrohalogenation of unsaturated alcohols.

Ring-Opening of Cyclic Ethers

The acid-catalyzed cleavage of cyclic ethers, particularly tetrahydrofuran and its derivatives, is a common and efficient method for preparing ω-haloalkanols.

General Reaction:

HO-(CH₂)n-OH + HX → HO-(CH₂)n-X + H₂O

Caption: Key synthetic routes to ω-haloalkanols.

Role of ω-Haloalkanols in Drug Conjugate Synthesis

Caption: Workflow for utilizing ω-haloalkanols in drug conjugates.

Conclusion

From their early discovery as simple bifunctional molecules to their current role as sophisticated building blocks in medicinal chemistry, ω-haloalkanols have demonstrated enduring utility in organic synthesis. Their straightforward preparation from readily available starting materials, combined with the orthogonal reactivity of their hydroxyl and terminal halide functionalities, ensures their continued importance in the development of novel pharmaceuticals and other complex organic molecules. Future research in this area will likely focus on the development of even more selective and environmentally benign synthetic methods, as well as the design of novel ω-haloalkanol-derived linkers for advanced drug delivery systems.

References

Thermochemical Landscape of Halogenated Linear Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for halogenated linear alcohols. The inclusion of halogens significantly alters the physicochemical properties of alcohols, influencing their reactivity, stability, and intermolecular interactions. Understanding their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and the development of new pharmaceuticals and materials.

Thermochemical Data of Halogenated Linear Alcohols

The following tables summarize the available experimental and calculated thermochemical data for various halogenated linear alcohols. It is important to note that experimentally determined values are preferred for accuracy, and calculated values, while useful for estimation, should be treated with appropriate caution. All data is for the gaseous state at 298.15 K and 1 atm unless otherwise specified.

Table 1: Thermochemical Data for Fluorinated Linear Alcohols

| Compound Name | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Data Type |

| 2-Fluoroethanol | C2H5FO | -435.1 | 305.9 | 73.2 | Calculated |

Table 2: Thermochemical Data for Chlorinated Linear Alcohols

| Compound Name | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Data Type |

| 2-Chloroethanol | C2H5ClO | -273.2 ± 0.4 (g) | 316.3 | 79.5 | Experimental |

| 2-Chloroethanol | C2H5ClO | -314.91 ± 0.53 (l) | - | - | Experimental[1] |

| 1-Chloro-2-propanol | C3H7ClO | - | - | - | No Data |

| 2-Chloro-1-propanol | C3H7ClO | -312.42 | - | 106.01 | Calculated[2] |

| 3-Chloropropanol | C3H7ClO | - | - | - | No Data |

Table 3: Thermochemical Data for Brominated Linear Alcohols

| Compound Name | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Data Type |

| 2-Bromoethanol | C2H5BrO | -234.3 ± 0.5 (g) | 329.4 | 81.2 | Experimental |

| 2-Bromoethanol | C2H5BrO | -274.87 ± 0.47 (l) | - | - | Experimental[3] |

| 3-Bromopropanol | C3H7BrO | - | - | - | No Data |

| 4-Bromo-1-butanol | C4H9BrO | -251.79 | - | 134.46 | Calculated[1] |

Table 4: Thermochemical Data for Iodinated Linear Alcohols

| Compound Name | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Data Type |

| 2-Iodoethanol | C2H5IO | - | - | - | No Data |

| 1-Iodo-2-butanol | C4H9IO | - | - | - | No Data |

Note: A significant portion of the available data is calculated, highlighting the need for more experimental studies to validate and expand the thermochemical database for these compounds.

Experimental Protocols for Determining Thermochemical Data

The primary experimental technique for determining the enthalpy of formation of organic compounds, including halogenated alcohols, is combustion calorimetry .

General Protocol for Simple Combustion Calorimetry

This method is suitable for educational purposes and for compounds that do not produce corrosive combustion products.

-

Sample Preparation: A precisely weighed sample of the liquid alcohol is placed in a crucible within a combustion bomb. A fuse wire is positioned to contact the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis of Products: The contents of the bomb are analyzed to ensure complete combustion and to quantify any side products.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter system (water and bomb). After correcting for the heat of combustion of the fuse wire and any side reactions, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's Law.

Rotating-Bomb Calorimetry for Halogenated Compounds

Due to the formation of corrosive acidic gases (HX and oxy-acids of halogens) during the combustion of halogenated compounds, a specialized technique called rotating-bomb calorimetry is employed for accurate measurements.

-

Sample Encapsulation: The volatile and often corrosive halogenated alcohol is typically sealed in a fused-quartz ampoule to ensure complete combustion and to protect the bomb from corrosion before ignition.

-

Bomb Solution: A reducing agent solution (e.g., arsenious oxide) is added to the bomb before sealing. This solution will react with the combustion products to ensure all halogens are converted to a single, well-defined halide ion in the final aqueous solution.

-

Combustion and Rotation: Following ignition, the entire calorimeter is rotated to ensure that the bomb's internal surfaces and the combustion products are thoroughly mixed with the reducing solution. This ensures a complete and uniform chemical and thermal equilibrium.

-

Product Analysis: The final solution in the bomb is carefully analyzed to determine the concentration of halide ions and any other acidic products.

-

Data Correction and Calculation: The calculations are more complex than in simple calorimetry, as they must account for the heat of solution and reaction of the combustion products with the bomb solution. The "Washburn corrections" are applied to correct the results to standard state conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the enthalpy of formation of a halogenated linear alcohol using rotating-bomb calorimetry.

This guide provides a foundational understanding of the thermochemical data and experimental methodologies for halogenated linear alcohols. The presented data highlights the current gaps in experimentally determined values, emphasizing the need for further research in this area to support advancements in chemistry, materials science, and drug development.

References

Quantum Chemical Calculations for 7-Chloro-1-heptanol: An In-depth Technical Guide

Introduction

7-Chloro-1-heptanol is a bifunctional organic molecule of interest in various fields, including synthetic chemistry and drug development, due to its combination of a primary alcohol and a terminal alkyl chloride. Understanding its molecular structure, electronic properties, and reactivity is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations offer a powerful theoretical framework for elucidating these properties at the atomic level, providing insights that complement and guide experimental studies.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. Due to the limited availability of published computational and comprehensive experimental spectral data specifically for this compound, this guide will utilize its parent compound, 1-heptanol, as a detailed illustrative example for the comparison between theoretical calculations and experimental data. The methodologies and principles described herein are directly applicable to this compound.

Theoretical Methodology